molecular formula C18H11NO B114835 3-Nitrosochrysene CAS No. 150473-03-3

3-Nitrosochrysene

Cat. No.: B114835
CAS No.: 150473-03-3
M. Wt: 257.3 g/mol
InChI Key: CQZZESXMYMNTMF-UHFFFAOYSA-N
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Description

3-Nitrosochrysene is a nitroso-substituted polycyclic aromatic hydrocarbon (PAH) characterized by a chrysene backbone (a four-ring aromatic system) with a nitroso (-NO) functional group at the 3-position. It is a reactive intermediate implicated in the metabolic activation of 3-aminochrysene (3-AC), a known carcinogen. Upon metabolic reduction, this compound forms DNA adducts, such as N-(deoxyguanosin-8-yl)-3-aminochrysene, which are critical to its genotoxic and carcinogenic effects . Its reactivity and DNA-binding properties make it a focal point for studying PAH-induced mutagenesis.

Properties

CAS No.

150473-03-3

Molecular Formula

C18H11NO

Molecular Weight

257.3 g/mol

IUPAC Name

3-nitrosochrysene

InChI

InChI=1S/C18H11NO/c20-19-14-8-5-13-7-9-16-15-4-2-1-3-12(15)6-10-17(16)18(13)11-14/h1-11H

InChI Key

CQZZESXMYMNTMF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C=C4)N=O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C=C4)N=O

Other CAS No.

150473-03-3

Synonyms

3-nitrosochrysene

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The genotoxicity and chemical behavior of 3-nitrosochrysene are best understood in comparison with structurally or functionally related compounds, including its precursor (3-aminochrysene), nitro-PAHs, and nitroso/nitroaromatic analogs. Below is a detailed analysis:

This compound vs. 3-Aminochrysene

  • Metabolic Activation Pathways: this compound acts as a direct reactive metabolite of 3-aminochrysene. When 3-AC is metabolized by phenobarbital-induced rat liver microsomes, it generates DNA adducts identical to those formed by this compound in the presence of ascorbic acid (a reducing agent) . 3-Aminochrysene requires enzymatic activation (e.g., via cytochrome P450) to form reactive intermediates like this compound. However, when metabolized by 3-methylcholanthrene-induced microsomes, it produces a distinct major adduct chromatographically different from N-(deoxyguanosin-8-yl)-3-aminochrysene, highlighting pathway-dependent reactivity .
  • DNA Adduct Profiles: Compound Key DNA Adducts Metabolic Context this compound N-(deoxyguanosin-8-yl)-3-aminochrysene Ascorbic acid reduction in vitro 3-Aminochrysene Same as above (phenobarbital microsomes) Requires enzymatic activation

This compound vs. Nitro-PAHs

Nitro-PAHs (e.g., 3-nitrofluoranthene, 1-nitropyrene) differ in that they contain a nitro (-NO₂) group instead of nitroso (-NO). Key distinctions include:

  • Reactivity : Nitro-PAHs typically require reductive metabolism (e.g., nitroreductases) to form reactive intermediates like hydroxylamines or nitrenium ions, whereas nitroso-PAHs (like this compound) are directly electrophilic and bind DNA without further activation .
  • Adduct Formation : Nitro-PAHs often form bulkier DNA adducts due to their nitro group positioning, whereas nitroso-PAHs generate adducts through direct aryl-nitrenium ion interactions .

This compound vs. Nitroaromatic Compounds

Compared to smaller nitroaromatics like 3-nitrophenol (CAS 554-84-7) or 3-nitrostyrene (CAS 586-39-0):

  • Toxicity Mechanisms: 3-Nitrophenol: Primarily causes oxidative stress and non-genotoxic effects (e.g., skin irritation) . this compound: Exhibits direct genotoxicity via DNA adduct formation, linked to carcinogenicity .
  • Structural Influence: The chrysene backbone in this compound enables intercalation into DNA, enhancing adduct stability, whereas monocyclic nitroaromatics lack this capacity .

Data Tables

Table 1: Chemical and Toxicological Comparison

Compound Functional Group Molecular Formula Key Hazard DNA Adduct Formation
This compound -NO C₁₈H₁₁NO Genotoxic, carcinogenic Yes (direct)
3-Aminochrysene -NH₂ C₁₈H₁₃N Carcinogenic (requires activation) Yes (via metabolism)
3-Nitrophenol -NO₂ C₆H₅NO₃ Oxidative stress, skin irritation No

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